

Investigating the ATP-competitive inhibition of GSK3 by AR-A014418

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Compound of Interest

Compound Name: AR-A014418-d3

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An In-depth Technical Guide to the ATP-Competitive Inhibition of GSK3 by AR-A014418

Introduction

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, cell signaling, and neuronal function. Its dysregulation is associated with various pathological conditions, notably Alzheimer's disease, type II diabetes, and certain cancers. AR-A014418, a thiazole urea derivative, has been identified as a potent, selective, and ATP-competitive inhibitor of GSK3. This document provides a comprehensive technical overview of AR-A014418, detailing its inhibitory profile, the experimental protocols used for its characterization, and its effects on key signaling pathways.

Data Presentation

The inhibitory activity and cellular effects of AR-A014418 have been quantified across numerous studies. The following tables summarize this key data.

Table 1: In Vitro Inhibitory Activity of AR-A014418

Target	Parameter	Value	Notes
GSK3 β	IC50	104 \pm 27 nM	Cell-free assay using recombinant human GSK3 β . [1] [2] [3] [4]
GSK3 β	Ki	38 nM	Determined via kinetic studies, indicating ATP-competitive inhibition. [1] [2] [3] [4] [5]
cdk2	IC50	> 100 μ M	Demonstrates high selectivity for GSK3 over cdk2. [3] [4]
cdk5	IC50	> 100 μ M	Demonstrates high selectivity for GSK3 over cdk5. [3] [4]
Panel of 26 Other Kinases	% Inhibition	Not significant	Assayed at 10 μ M AR-A014418, confirming high specificity. [2] [5] [6] [7]

Table 2: Cellular Activity of AR-A014418

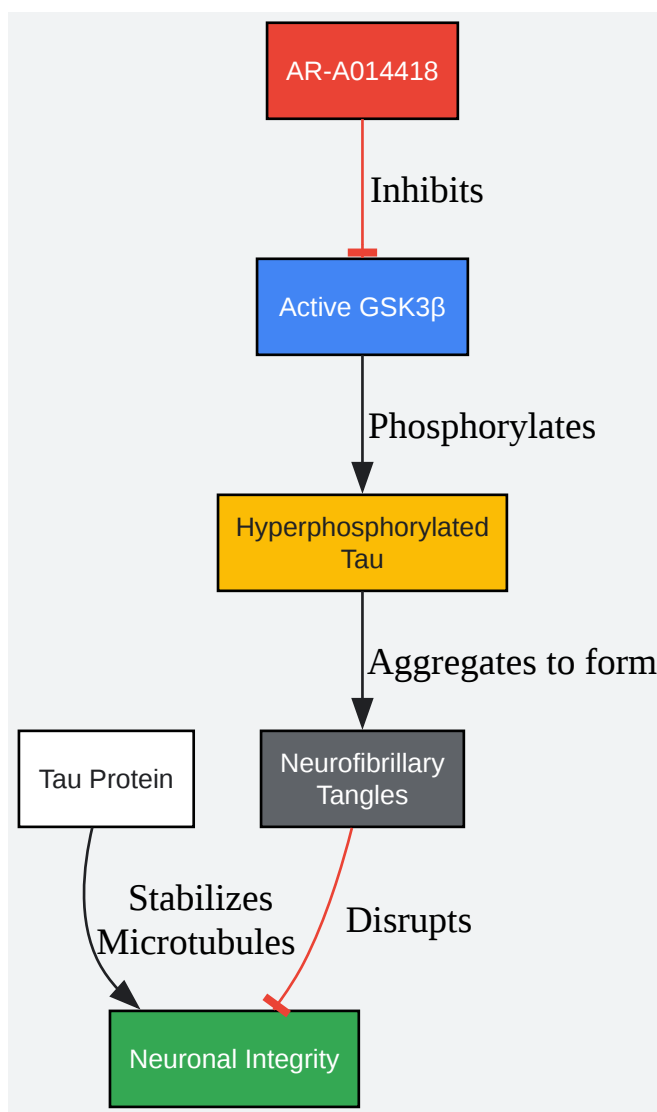
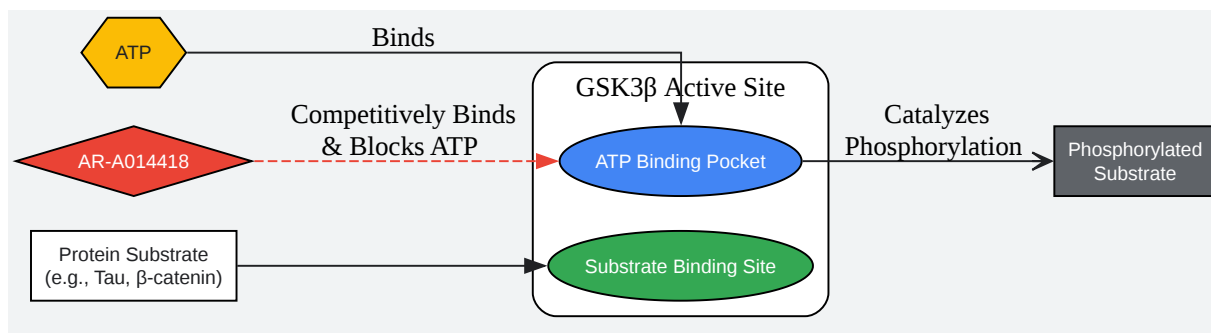
Cell Line	Assay	Parameter	Value
3T3 Fibroblasts (expressing human tau)	Tau Phosphorylation (Ser396)	IC50	2.7 μ M[1][8]
N2A Neuroblastoma	Cell Death Protection	IC50	0.5 μ M[4]
BxPC-3 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	14 μ M[1]
HuP-T3 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	22 μ M[1]
MIA PaCa-2 (Pancreatic Cancer)	Growth Inhibition (72 hrs)	IC50	29 μ M[1]
Glioma Cells	Cell Viability	IC50	~50 μ M[9]

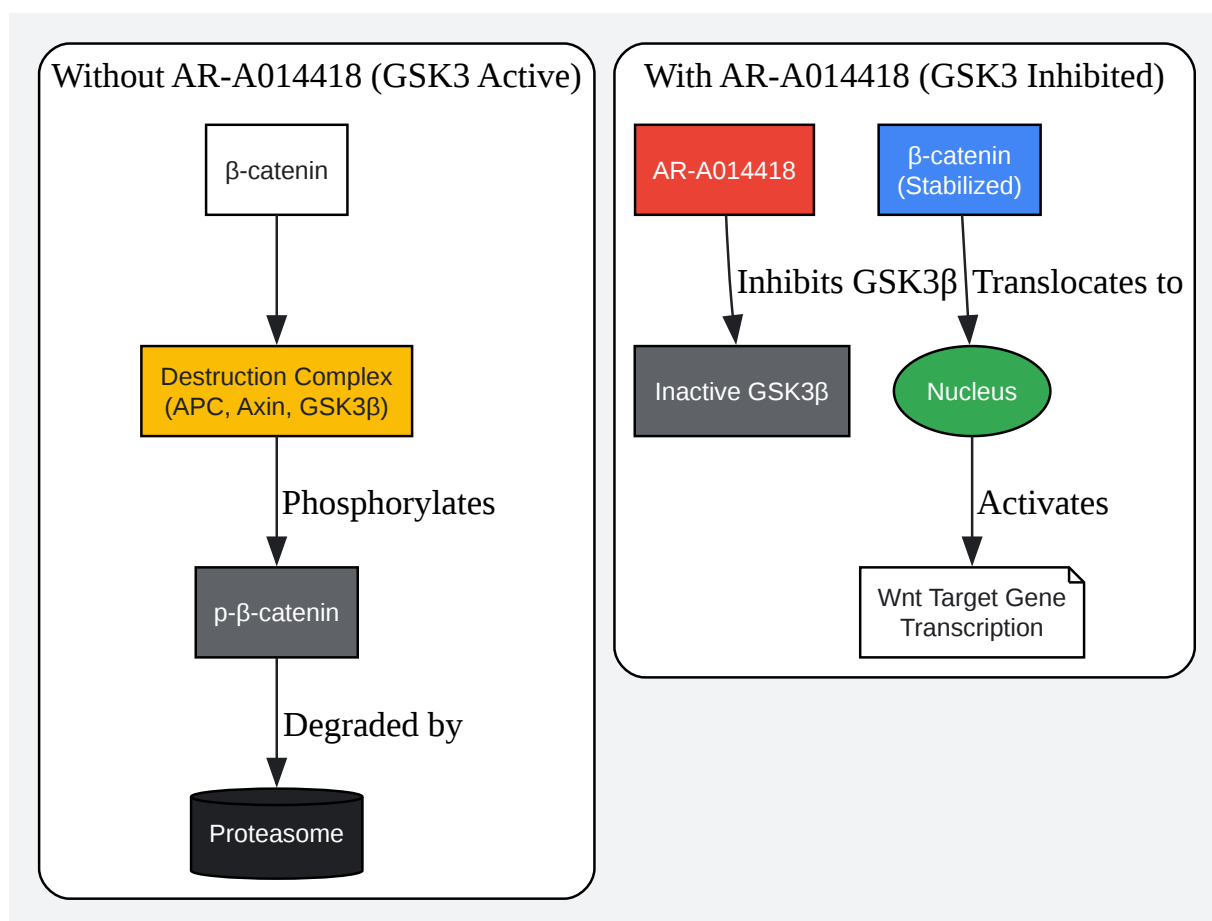
Core Signaling Pathways and Mechanism of Action

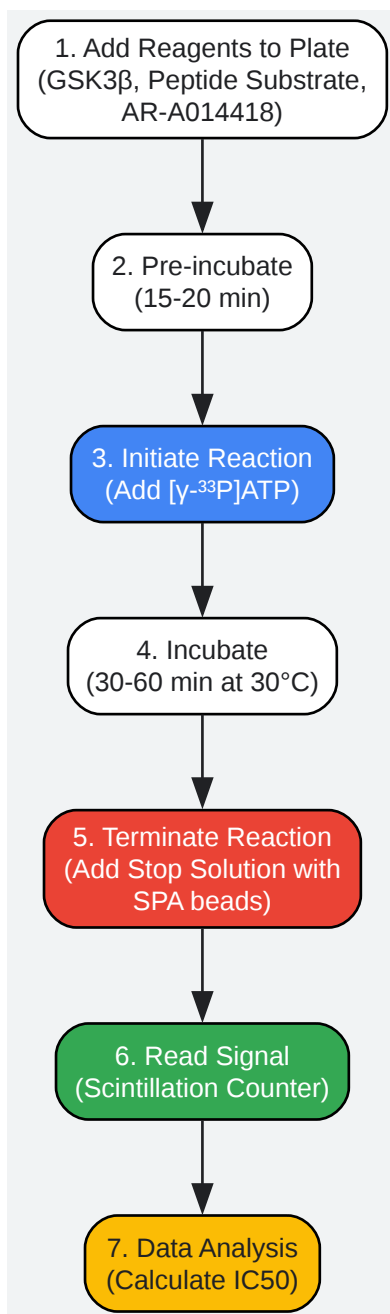
AR-A014418 exerts its effects by directly inhibiting the kinase activity of GSK3. This has significant downstream consequences on pathways regulated by GSK3, most notably the Wnt/ β -catenin and tau phosphorylation pathways.

ATP-Competitive Inhibition Mechanism

AR-A014418 functions by binding to the ATP-binding pocket of GSK3 β . [3] This direct competition prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme. X-ray co-crystallization studies have revealed that AR-A014418 forms hydrogen bonds with key residues in the hinge region of the ATP pocket, such as Valine-135 and Proline-136, which is crucial for its inhibitory action. [5]







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